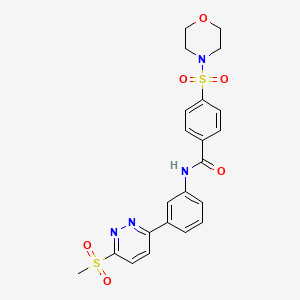
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a heterocyclic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyridazine ring, a morpholine sulfonyl group, and a benzamide moiety. It has garnered attention due to its potential as a WRN helicase inhibitor, which is significant in the context of cancer research and treatment .
Preparation Methods
The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonation reaction using reagents such as methanesulfonyl chloride.
Attachment of the Phenyl Group: The phenyl group is attached to the pyridazine ring via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized separately and then coupled with the intermediate compound to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically under the influence of catalysts or specific reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Its role as a WRN helicase inhibitor makes it a candidate for cancer research, particularly in targeting specific pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets such as WRN helicase. By inhibiting this enzyme, the compound can interfere with DNA repair processes, leading to the accumulation of DNA damage in cancer cells and ultimately inhibiting their proliferation. The pathways involved include the disruption of helicase activity and the subsequent effects on DNA replication and repair .
Properties
Molecular Formula |
C22H22N4O6S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H22N4O6S2/c1-33(28,29)21-10-9-20(24-25-21)17-3-2-4-18(15-17)23-22(27)16-5-7-19(8-6-16)34(30,31)26-11-13-32-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27) |
InChI Key |
HPJWWEDCGDXMCI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















